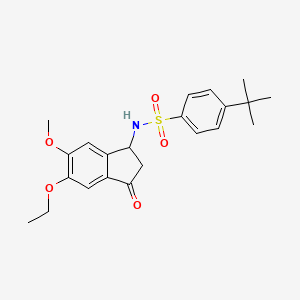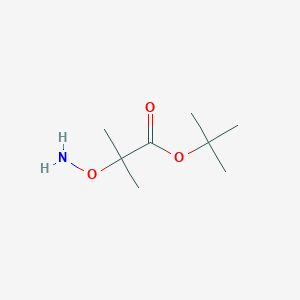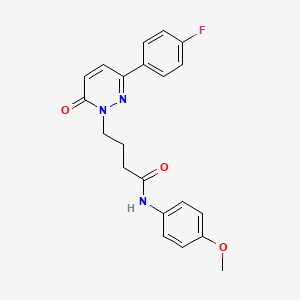![molecular formula C10H24Cl3N3 B2928485 [1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride CAS No. 2408970-92-1](/img/structure/B2928485.png)
[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride” is a chemical compound with the CAS Number: 2408970-92-1 . It has a molecular weight of 292.68 . The IUPAC name for this compound is (1- (4-methylpiperazin-1-yl)cyclobutyl)methanamine trihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3.3ClH/c1-12-5-7-13(8-6-12)10(9-11)3-2-4-10;;;/h2-9,11H2,1H3;3*1H . This code provides a specific description of the molecular structure of the compound, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用
Serotonergic Function and Receptor Studies
Serotonin Receptor Agonism : Compounds like meta-Chlorophenylpiperazine (mCPP), a related compound, have been used extensively to study serotonin (5-HT) function. mCPP's binding to 5-HT receptors and its implications on psychological and physiological responses provide a framework for investigating the mechanisms of serotonergic drugs and their potential therapeutic applications, particularly in disorders like anxiety and depression [Silverstone et al., 1994].
Receptor Occupancy and Drug Development : Research into 5-HT(1A) receptor occupancy by selective antagonists has implications for the treatment of anxiety and mood disorders. Studies using positron emission tomography (PET) and specific radioligands have demonstrated the potential of novel compounds to achieve high receptor occupancy in the human brain, suggesting pathways for the development of new therapeutic agents [Rabiner et al., 2002].
Pharmacokinetic and Pharmacodynamic Investigations
- Pharmacokinetic Profiles : The pharmacokinetics and dynamics of psychoactive compounds, including their absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding their therapeutic potential and safety profiles. Studies on compounds like mCPP and TFMPP (trifluoromethylphenylpiperazine) have explored these aspects, providing insights into their effects on mood, cognition, and physiological responses, which could inform the development and optimization of new drugs for psychiatric conditions [Gijsman et al., 1998].
Safety and Toxicology
- Toxicological Evaluations : Understanding the safety profile of chemical compounds, including potential adverse effects and interactions with other substances, is vital for both clinical research and therapeutic use. Investigations into compounds like 4-Methylpyrazole and their effects on metabolism and intoxications (e.g., methanol or ethylene glycol poisoning) offer valuable data on safety, treatment efficacy, and potential side effects, guiding clinical practices and emergency responses [Jacobsen et al., 1988].
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements provide guidance on how to handle and store the compound safely .
作用機序
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that similar piperazine derivatives have demonstrated anti-inflammatory effects . They have been shown to reduce the number of writhings induced by acetic acid, reduce paw licking time in the second phase of the formalin test, and reduce oedema formation . They also reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Biochemical Pathways
Similar compounds have been shown to influence inflammatory pathways, particularly those involving pro-inflammatory cytokines like il-1β and tnf-α .
Result of Action
The result of EN300-7536924’s action is a reduction in inflammation, as evidenced by decreased cell migration, reduced activity of the myeloperoxidase enzyme, and lowered levels of pro-inflammatory cytokines IL-1β and TNF-α .
特性
IUPAC Name |
[1-(4-methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-5-7-13(8-6-12)10(9-11)3-2-4-10;;;/h2-9,11H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUNPKVUIWBBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCC2)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2928404.png)
![3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2928405.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2928408.png)

![Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2928413.png)

![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2928417.png)
![Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B2928419.png)



